Lorpucitinib
CAS No.: 2230282-02-5
Cat. No.: VC0533581
Molecular Formula: C22H28N6O2
Molecular Weight: 408.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2230282-02-5 |
---|---|
Molecular Formula | C22H28N6O2 |
Molecular Weight | 408.5 g/mol |
IUPAC Name | 2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide |
Standard InChI | InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29) |
Standard InChI Key | NJKMSBSVJSQUBU-UHFFFAOYSA-N |
SMILES | CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O |
Canonical SMILES | CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Lorpucitinib, with the chemical name 2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide, exhibits specific physicochemical properties that contribute to its pharmacological profile. The compound is characterized by the molecular formula C22H28N6O2 and has a molecular weight of 408.5 g/mol .
Physical and Chemical Characteristics
The physical and chemical characteristics of lorpucitinib are summarized in Table 1 below:
Property | Value |
---|---|
Molecular Formula | C22H28N6O2 |
Molecular Weight | 408.5 g/mol |
CAS Number | 2230282-02-5 |
Physical Appearance | White to off-white solid powder |
Density | 1.4±0.1 g/cm³ |
LogP | -0.82 |
Hydrogen Bond Donor Count | 3 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 6 |
The compound's moderately negative LogP value (-0.82) suggests some degree of hydrophilicity, which may contribute to its unique pharmacokinetic profile and enteric selectivity .
Mechanism of Action
Lorpucitinib functions as an orally bioavailable pan-inhibitor of the Janus associated kinases (JAKs), exhibiting potential immunomodulatory and anti-inflammatory properties. Its mechanism differs from conventional JAK inhibitors through its targeted activity within the gastrointestinal tract .
JAK-STAT Signaling Inhibition
Upon oral administration, lorpucitinib primarily targets and inhibits JAK activity within the gastrointestinal tract. This inhibition disrupts JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathways and prevents STAT protein phosphorylation. The blockade of this pathway leads to inhibition of pro-inflammatory cytokine and chemokine release, effectively reducing inflammatory responses and preventing inflammation-induced tissue damage .
The JAK family, which includes JAK1, JAK2, JAK3, and TYK2 (tyrosine kinase 2), plays a pivotal role in cytokine signaling and inflammation. By targeting these kinases specifically in the gastrointestinal tract, lorpucitinib addresses a key pathway in inflammatory bowel diseases while potentially limiting systemic side effects .
Pharmacokinetic Properties
One of the most distinctive features of lorpucitinib is its enteric selectivity, which differentiates it from systemic JAK inhibitors currently in clinical use.
Tissue Distribution and Enteric Selectivity
In a Phase I clinical study (NCT04552197), investigators evaluated the pharmacokinetics, pharmacodynamic biomarkers, and safety of lorpucitinib in healthy participants. The study revealed that lorpucitinib concentrations were significantly higher (392- to 1928-fold) in gut mucosal biopsies compared to corresponding plasma samples. This remarkable tissue/plasma ratio demonstrates the compound's high enteric selectivity and substantially exceeds the tissue concentrations (>200-fold) and tissue/plasma ratios observed with tofacitinib, a standard JAK inhibitor .
The study included multiple dosage regimens of lorpucitinib (30 mg daily, 30 mg every 12 hours, or 75 mg every 12 hours) and showed approximately dose-proportional increases in both plasma and gut tissue concentrations. This dose-dependent relationship provides valuable information for future dosing strategies in clinical applications .
Clinical Development
Lorpucitinib has undergone several clinical investigations to evaluate its safety, pharmacokinetics, and potential therapeutic applications.
Phase I Studies
A Phase I, randomized, multi-dose study (NCT04552197) was conducted to assess the enteric selectivity and safety profile of lorpucitinib in healthy participants. The study was designed in two parts: Part 1 evaluated multiple dosing regimens of lorpucitinib compared to tofacitinib, while Part 2 assessed the food effect on a single 75 mg dose of lorpucitinib .
In Part 1, 24 participants were randomized to one of four treatment arms receiving either lorpucitinib (30 mg daily, 30 mg every 12 hours, or 75 mg every 12 hours) or tofacitinib (5 mg every 12 hours) for 5 days. This part of the study confirmed lorpucitinib's enteric selectivity and provided valuable pharmacokinetic data .
Studies in Specific Patient Populations
Lorpucitinib has also been evaluated in a Phase 1b study involving patients with familial adenomatous polyposis (FAP). While the study found that lorpucitinib had no clear effect on polyp burden, it confirmed the compound's safety profile and enteric-selective distribution in FAP patients. Importantly, inhibition of JAK tyrosine kinase signaling was associated with reduced STAT-3 phosphorylation in mucosal biopsies from FAP patients, confirming the mechanism of action .
Pharmacodynamic Effects
The pharmacodynamic effects of lorpucitinib have been characterized in clinical studies, providing insights into its mechanism of action and potential therapeutic applications.
Effects on JAK-STAT Signaling
Clinical studies have confirmed lorpucitinib's inhibitory effect on JAK-STAT signaling through the reduction in phosphorylated STAT-3 (pSTAT-3) levels in gut mucosal biopsies. This pharmacodynamic effect validates the compound's intended mechanism of action and provides a biomarker for assessing its activity in future clinical studies .
Comparison with Other JAK Inhibitors
Lorpucitinib represents a novel approach to JAK inhibition through its enteric selectivity, distinguishing it from systemic JAK inhibitors currently in clinical use.
Enteric Selectivity vs. Systemic Exposure
The Phase I clinical study directly compared lorpucitinib with tofacitinib, a well-established systemic JAK inhibitor. The results demonstrated that lorpucitinib achieved significantly higher tissue concentrations (>200-fold) and tissue/plasma ratios in the gut compared to tofacitinib. This marked difference in tissue distribution highlights the unique pharmacokinetic profile of lorpucitinib and its potential advantages in treating gastrointestinal diseases .
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